molecular formula C10H22Cl2N2O B1322375 [1,4'-Bipiperidin]-4-ol dihydrochloride CAS No. 367501-46-0

[1,4'-Bipiperidin]-4-ol dihydrochloride

Cat. No.: B1322375
CAS No.: 367501-46-0
M. Wt: 257.2 g/mol
InChI Key: KZMKQKBRLLWNIQ-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidin]-4-ol dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of two piperidine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4'-Bipiperidin]-4-ol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reduction of 4-piperidone with sodium borohydride in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: [1,4'-Bipiperidin]-4-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

[1,4'-Bipiperidin]-4-ol dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [1,4'-Bipiperidin]-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Piperidinyl)-L-proline dihydrochloride
  • 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
  • Piperine

Comparison: [1,4'-Bipiperidin]-4-ol dihydrochloride is unique due to its dual piperidine rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different pharmacological activities and industrial applications. For instance, while piperine is known for its antioxidant properties, this compound is more commonly used in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1-piperidin-4-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKQKBRLLWNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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